molecular formula C10H13N3 B2778705 2-{7-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine CAS No. 919742-19-1

2-{7-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Cat. No.: B2778705
CAS No.: 919742-19-1
M. Wt: 175.235
InChI Key: TWYXSGQQQHPFSI-UHFFFAOYSA-N
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Description

2-{7-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as sodium methoxide, leading to the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{7-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine for halogenation, sodium methoxide for base-catalyzed reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include halogenated derivatives, oxidized or reduced forms of the compound, and substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

2-{7-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.

    7-Methylimidazo[1,2-a]pyridine: Studied for its potential use in medicinal chemistry.

    N-methyl-1-(pyridin-2-yl)methanamine: Used in various chemical syntheses .

Uniqueness

2-{7-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8-3-5-13-7-9(2-4-11)12-10(13)6-8/h3,5-7H,2,4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYXSGQQQHPFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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